1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
The compound is a derivative of 1,8-naphthyridine, which is a heterocyclic compound . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For instance, the piperidine ring could undergo reactions typical of secondary amines, while the 1,8-naphthyridine moiety could participate in reactions typical of aromatic heterocycles .Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology, among others . Further studies could also focus on developing more ecofriendly, safe, and atom-economical approaches for its synthesis .
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown inhibitory effects on the growth of HepG2 liver cancer cells .
Mode of Action
It is known that certain 1,8-naphthyridine derivatives can intercalate with the dna segment of topoisomerase ii , which could potentially inhibit the enzyme’s activity and disrupt DNA replication and transcription, leading to cell death.
Biochemical Pathways
Given the potential interaction with topoisomerase ii , it can be inferred that the compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability.
Result of Action
Given its potential interaction with topoisomerase ii , it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
1,3-dimethyl-6-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-16(12-17(26)24(2)20(23)28)19(27)25-10-7-13(8-11-25)15-6-5-14-4-3-9-21-18(14)22-15/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELUMHLGVNYDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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